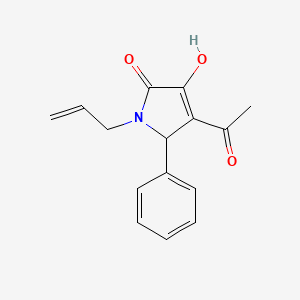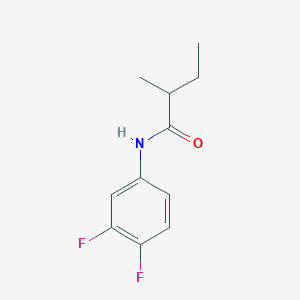![molecular formula C19H28N2O5 B4958733 tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)
tert-butyl N-[(benzyloxy)carbonyl]valylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a type of peptide that has been synthesized using various methods and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of tert-butyl N-[(benzyloxy)carbonyl]valylglycinate is not fully understood. However, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer progression and metastasis. It has also been shown to inhibit the aggregation of beta-amyloid, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which can lead to a decrease in cancer cell invasion and metastasis. It has also been shown to have neuroprotective effects, as it can inhibit the aggregation of beta-amyloid and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate has several advantages for lab experiments. It is relatively easy to synthesize using SPPS or SPPS, and it is stable under a wide range of conditions. However, it also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of tert-butyl N-[(benzyloxy)carbonyl]valylglycinate. One direction is to further investigate its potential use as a cancer treatment. It has shown promising results in preclinical studies, and more research is needed to determine its efficacy in humans. Another direction is to study its potential use in the treatment of Alzheimer's disease. It has shown neuroprotective effects in preclinical studies, and more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion
This compound is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anticancer and neuroprotective properties and has been studied as a potential drug candidate for the treatment of various types of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, whereas in SPPS, the peptide is synthesized in solution. The synthesis of this compound involves the coupling of the amino acids valine and glycine to form the dipeptide, which is then protected using tert-butyl and benzyloxycarbonyl groups. The protected dipeptide is then coupled with the amino acid valine to form the tripeptide, which is then deprotected to obtain this compound.
Applications De Recherche Scientifique
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate has been studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-13(2)16(17(23)20-11-15(22)26-19(3,4)5)21-18(24)25-12-14-9-7-6-8-10-14/h6-10,13,16H,11-12H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCZHZRHWUHYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)
![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)


![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)